2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(15)11-10(4,5)6(12)7(13)14/h6,12H,1-5H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLHRLKVIDFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Formula: C₉H₁₇NO₄
Molecular Weight: 203.236 g/mol
Density: 1.1 g/cm³
Boiling Point: 339.5 °C at 760 mmHg
CAS Number: 15991-23-8
The compound features a hydroxyl group and an amino acid structure, which contribute to its biological interactions.
The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing the metabolism of amino acids and other substrates.
- Receptor Binding: It may interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.
Metabolic Pathways
Research indicates that the compound is involved in metabolic pathways related to amino acid metabolism, particularly in the context of branched-chain amino acids. Elevated levels have been associated with certain metabolic disorders, including maple syrup urine disease (MSUD), where the compound's levels are significantly increased due to impaired metabolism.
Case Studies
- Maple Syrup Urine Disease (MSUD):
- Neuroprotective Effects:
- A study explored the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. Results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Differences and Implications
Chain Length: The target compound and (3R)-3-Boc-amino butanoic acid share a four-carbon backbone, whereas 5-hydroxy-2-Boc-amino pentanoic acid has a five-carbon chain. Longer chains may reduce solubility in polar solvents but enhance lipophilicity.
Substituent Position: The target compound’s hydroxy and Boc-amino groups at C2 and C3 distinguish it from Boc-L-2-aminobutyric acid , where the Boc group is at C2.
Protecting Groups: Unlike the dimethylcarbamoyl group in 2-(dimethylcarbamoylamino)-3-methylbutanoic acid , the Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).
Physicochemical Properties
- Melting/Boiling Points :
- Solubility: Hydroxy groups (target compound and 5-hydroxy-pentanoic acid ) enhance water solubility compared to non-hydroxylated analogs.
Q & A
Q. What are the recommended synthetic routes for 2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how does the choice of protecting groups influence yield?
The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) protection of the amino group. A validated method includes coupling Boc-protected intermediates with hydroxy-substituted carboxylic acids under anhydrous conditions. For example, methyl esters of structurally similar Boc-protected amino acids (e.g., N-Boc-D-tert-leucine) are synthesized via acid-catalyzed esterification, achieving yields up to 79% using flash chromatography for purification . Key factors affecting yield include reaction temperature (optimized at 25–30°C), solvent selection (e.g., dichloromethane/methanol mixtures), and stoichiometric control of coupling reagents.
Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?
Chiral purity can be assessed via:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Optical Rotation : Compare measured [α]D values against literature data for enantiomeric verification.
- NMR Analysis : Observe splitting patterns in -NMR for diastereotopic protons, particularly near the hydroxy and Boc-protected amino groups .
For example, diastereomeric ratios (dr) as high as 81:19 have been resolved using these techniques .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via incineration in EPA-approved facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
Current safety data sheets (SDS) lack stability data . To address this:
- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., free amine or decarboxylated derivatives).
- Assess hygroscopicity via dynamic vapor sorption (DVS) analysis, as moisture may hydrolyze the Boc group .
- Compare results with structurally analogous compounds (e.g., Boc-Tyr derivatives), which show decomposition above 40°C .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets, such as enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (e.g., ) with target proteins.
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrogen bonding between the hydroxy group and active-site residues .
- In Vitro Assays : Test inhibition of enzymes (e.g., proteases) at concentrations ≤10 µM, with LC-MS validation of metabolite profiles .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Q. What strategies optimize enantioselective synthesis to minimize racemization?
- Low-Temperature Coupling : Perform reactions at −20°C to suppress epimerization.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry at the β-hydroxy position .
Data Contradictions and Mitigation Strategies
Key Properties and Synthesis Metrics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 231.29 g/mol (calculated) | |
| Melting Point | 118–121°C | |
| Optimal Reaction Yield | 79% (flash chromatography) | |
| Chiral Purity (dr) | 81:19 (HPLC-resolved) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
